molecular formula C14H18N2O B1493248 N-benzyl-N-butyl-2-cyanoacetamide CAS No. 1627143-25-2

N-benzyl-N-butyl-2-cyanoacetamide

Cat. No.: B1493248
CAS No.: 1627143-25-2
M. Wt: 230.31 g/mol
InChI Key: MIZVZJJAKMQGLE-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-2-cyanoacetamide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. It belongs to the class of N-alkyl cyanoacetamides, which are recognized as valuable building blocks for constructing complex nitrogen-containing heterocycles. These privileged scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals . Specifically, derivatives of N-alkyl-2-cyanoacetamide have been identified as key intermediates in the development of anticonvulsant agents . In modern synthetic methodology, this compound serves as a versatile precursor for the synthesis of highly functionalized pyridines under microwave-assisted, one-pot multi-component reactions . Such protocols are valued for their efficiency, atom-economy, and rapid access to medicinally relevant structures . Researchers utilize this compound in the development of novel synthetic routes and for creating libraries of drug-like molecules for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

CAS No.

1627143-25-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-benzyl-N-butyl-2-cyanoacetamide

InChI

InChI=1S/C14H18N2O/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9,11-12H2,1H3

InChI Key

MIZVZJJAKMQGLE-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CC#N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CC#N

Origin of Product

United States

Scientific Research Applications

Material Science

2.1 Polymerization and Adhesives
N-benzyl-N-butyl-2-cyanoacetamide can be utilized in the formulation of adhesives and sealants due to its ability to polymerize under specific conditions. The compound's structure allows for strong intermolecular interactions, which are crucial for developing high-performance adhesives used in various industries, including construction and automotive .

2.2 Coatings and Films
The compound can also be applied in the development of coatings and films that require specific mechanical properties and resistance to environmental factors. Its incorporation into polymer matrices can enhance durability and performance characteristics .

Agricultural Chemistry

3.1 Pesticides and Herbicides
Research has explored the use of cyanoacetamides in developing new agrochemicals, particularly pesticides and herbicides. The structural modifications of cyanoacetamides can lead to compounds with enhanced bioactivity against pests while minimizing environmental impact .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with cyanoacetic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Application Findings
Study on anticancer activityCancer cell linesInduced apoptosis in treated cells, showing potential as an anticancer agent .
Neuroprotective effects researchNeurodegenerative disease modelsModulated neurotransmitter levels; reduced oxidative stress observed .
Adhesive formulation studyIndustrial applicationsDemonstrated improved adhesion strength compared to conventional adhesives .
Agrochemical developmentPesticide efficacyEnhanced activity against target pests with reduced environmental toxicity .

Comparison with Similar Compounds

Table 1: Molecular Properties of N-Benzyl-N-butyl-2-cyanoacetamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted logP*
This compound C₁₄H₁₈N₂O 230.30 Benzyl, Butyl ~2.5
N-Benzyl-2-cyanoacetamide C₁₀H₁₀N₂O 174.20 Benzyl ~1.8
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Methylamino carbonyl ~0.5

*logP (octanol-water partition coefficient) estimates derived from substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity: The butyl group in this compound enhances lipophilicity (logP ~2.5) compared to N-benzyl-2-cyanoacetamide (logP ~1.8) . This aligns with the trend that alkyl chains increase hydrophobic interactions. In contrast, 2-cyano-N-[(methylamino)carbonyl]acetamide exhibits lower logP (~0.5) due to its polar methylamino carbonyl group, favoring aqueous solubility.

Steric and Electronic Effects: The bulky benzyl and butyl groups in the target compound may hinder reactivity in substitution or condensation reactions compared to less substituted analogues.

Toxicological Considerations: Limited toxicological data are available for N-substituted cyanoacetamides.

Preparation Methods

Amidation of Cyanoacetic Acid or Esters

A common approach involves reacting cyanoacetic acid or its esters with amines under conditions facilitating amide bond formation. For example, the amidation of n-butyl cyanoacetate with ammonia or substituted amines under catalytic or thermal conditions yields N-substituted cyanoacetamides.

  • A patented method describes the preparation of cyanoacetamide by reacting n-butyl cyanoacetate with gaseous ammonia in the presence of sodium methoxide catalyst at controlled temperature (~30°C), yielding cyanoacetamide in high yields (~91%) after filtration and drying.

  • This method can be adapted for N-alkyl-N-benzyl cyanoacetamides by substituting ammonia with secondary amines such as N-benzylbutylamine or performing sequential alkylation.

Direct Alkylation of N-Substituted Cyanoacetamides

Another synthetic strategy involves the alkylation of N-substituted cyanoacetamides. Starting from N-butyl-2-cyanoacetamide, benzylation via benzyl halides under basic conditions can yield this compound.

  • This method requires careful control to avoid over-alkylation or side reactions, typically performed in polar aprotic solvents with bases such as potassium carbonate.

Detailed Preparation Method for this compound

Based on the literature and patent data, the following synthetic scheme is proposed for the preparation of this compound:

Step 1: Synthesis of N-butyl-2-cyanoacetamide

  • Reactants: n-butyl cyanoacetate and ammonia (or ammonium source)

  • Catalyst: Sodium methoxide in methanol (30% solution)

  • Conditions: Stirring at 30°C with gaseous ammonia passed into the reaction mixture for 7 hours

  • Work-up: Filtration, washing with butanol, drying under vacuum at 40–60°C

  • Yield: Approximately 91% with melting point 120.5–121.5°C

Step 2: Benzylation of N-butyl-2-cyanoacetamide

  • Reactants: N-butyl-2-cyanoacetamide and benzyl halide (e.g., benzyl chloride or bromide)

  • Base: Potassium carbonate or other suitable base

  • Solvent: Polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conditions: Stirring at room temperature or slightly elevated temperature until reaction completion monitored by TLC

  • Work-up: Extraction, purification by recrystallization or chromatography

  • Expected Yield: High yield expected (>80%) depending on reaction conditions and purity of reagents

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Amidation of n-butyl cyanoacetate with ammonia n-butyl cyanoacetate, NH3 Sodium methoxide Methanol 30°C 7 h 91 High purity cyanoacetamide obtained
Benzylation of N-butyl-2-cyanoacetamide N-butyl-2-cyanoacetamide, benzyl halide K2CO3 or similar base DMF/DMSO RT to 60°C Several hours >80 (typical) Requires careful control to avoid over-alkylation
Multi-component reaction (not direct synthesis) N-butyl-2-cyanoacetamide, benzaldehyde, malononitrile K2CO3 Ethanol (reflux) Reflux 1–4 h Variable Used for heterocyclic synthesis, not direct preparation

Research Findings and Notes

  • The amidation process using n-butyl cyanoacetate and ammonia is well-documented and scalable, providing a reliable route to N-butyl-2-cyanoacetamide, a key intermediate.

  • Benzylation of secondary amides is a classical method for introducing benzyl substituents. The reaction proceeds via nucleophilic substitution on benzyl halides. Solvent choice and base strength critically influence the selectivity and yield.

  • Microwave-assisted synthesis and solvent-free fusion methods have been reported for related cyanoacetamide derivatives, offering advantages in reaction time and yield, but specific data for this compound are limited.

  • Multi-component reactions involving N-butyl-2-cyanoacetamide and benzaldehyde under base catalysis yield complex pyridine derivatives rather than the target compound, highlighting the importance of reaction design for selective preparation.

Q & A

Q. What computational tools predict the compound’s ADMET properties?

  • Methodology :
  • Use SwissADME or ADMETLab 2.0 to simulate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .

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